molecular formula C7H8N4 B8652787 1-methyl-2-(1H-5-pyrazolyl)-1H-imidazole

1-methyl-2-(1H-5-pyrazolyl)-1H-imidazole

Cat. No. B8652787
M. Wt: 148.17 g/mol
InChI Key: KFXRPFCOCNTXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(1H-5-pyrazolyl)-1H-imidazole is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-(1H-5-pyrazolyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-(1H-5-pyrazolyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methyl-2-(1H-pyrazol-5-yl)imidazole

InChI

InChI=1S/C7H8N4/c1-11-5-4-8-7(11)6-2-3-9-10-6/h2-5H,1H3,(H,9,10)

InChI Key

KFXRPFCOCNTXMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 ml two-necked reaction flask is dried under vacuum and baked by fire and then cooled by nitrogen gas flow. 50 ml of anhydrous tetrahydrofuran and 1-Methylimidazole (10 mmol, 0.8 ml) are added. n-Butyl lithium agent (12 mmol, 4.8 ml) is slowly added at −78° C. After the reaction has been taken place for 15 minutes, N,N-Dimethylacetamide (12 mmole, 1.12 ml) is added into the flask to react at the room temperature. Extraction with ether and water is carried out and the organic layer is concentrated to obtain a liquid product. The yield is 83%. The obtained product is then reacted with N,N-Dimethylformamide dimethyl acetal (12.45 mmol, 1.65 ml) without any solvent at 100° C. for 10 hrs. Extraction with methylene chloride and water is carried out and the organic layer is concentrated to obtain solids. The yield is 93%. The obtained product is dissolved in ethanol and then added with hydrazine (28.95 mmol, 1.40 ml). The reaction is carried out for 3 hrs at 90° C. The reaction solution is concentrated and extracted by methylene chloride and water. The organic layer is concentrated and separated by n-hexane and ethyl acetate through chromatographic column. The product mip is thus obtained and the yield is 71%. 1H NMR (400 MHz, CD2Cl2): δ 7.63 (d, 1 H, J=2 Hz), 7.09 (br, 1 H), 6.98 (s, 1 H), 6.71 (br, 1 H), 3.928 (s, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.8 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

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